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Ethyl 2,3-dibromo-3-p-tolylpropanoate

Cat. No.: B176717
CAS No.: 101458-36-0
M. Wt: 350.05 g/mol
InChI Key: HJXTWYIOULVJBI-UHFFFAOYSA-N
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Description

Overview of Halogenated Esters in Organic Synthesis

Halogenated esters are organic compounds that serve as crucial building blocks and intermediates in the synthesis of a wide range of more complex molecules. pnrjournal.com The presence of one or more halogen atoms significantly alters the electronic properties and reactivity of the ester molecule, creating reactive sites for subsequent chemical transformations. α-Halogenated esters, for instance, are potent alkylating agents, while vicinal dihalides, such as α,β-dibromo esters, possess two reactive carbon-halogen bonds that can be manipulated selectively or simultaneously.

These compounds are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds. Their applications are widespread, featuring in the synthesis of pharmaceuticals, agrochemicals, polymers, and fine chemicals. mt.comnih.gov The reactivity of the carbon-halogen bond makes these esters precursors to a variety of functional groups through nucleophilic substitution and elimination reactions.

Historical Development of α,β-Dibromination Reactions

The addition of bromine across a carbon-carbon double bond is a classic and fundamental reaction in organic chemistry. Historically, the decoloration of a bromine solution has served as a qualitative test for the presence of alkenes. libretexts.org The mechanistic understanding of this reaction has evolved significantly over time.

Early studies on the halogenation of alkenes led to the proposal of a cyclic "bromonium ion" intermediate to explain the observed stereochemistry of the products. researchgate.netmasterorganicchemistry.com This key insight, developed in the early 20th century, correctly predicted that the addition of the two bromine atoms occurs on opposite faces of the double bond, a process known as anti-addition. masterorganicchemistry.com This stereospecificity is a critical aspect of α,β-dibromination reactions, as it allows for precise control over the spatial arrangement of atoms in the product. The reaction typically proceeds via electrophilic addition, where the electron-rich double bond of an α,β-unsaturated ester attacks a bromine molecule. researchgate.net

Table 1: Key Historical Milestones in Alkene Bromination

Decade Development Significance
Late 19th Century Observation of bromine addition to alkenes. Established the fundamental reactivity of the C=C bond towards halogens.
1930s Proposal of the cyclic bromonium ion intermediate. masterorganicchemistry.com Explained the anti-addition stereochemistry observed in the products. masterorganicchemistry.com
Mid-20th Century Kinetic and mechanistic studies. ysu.edu Elucidated the reaction pathway and the role of solvents and intermediates. ysu.edu
Late 20th Century Isolation and characterization of a stable bromonium ion. masterorganicchemistry.com Provided direct physical evidence for the long-proposed intermediate. masterorganicchemistry.com

Significance of p-Tolyl Substitution in Arylpropanoate Chemistry

The term "p-tolyl" refers to a functional group consisting of a methyl group located at the para-position (the 4-position) of a benzene (B151609) ring. ontosight.aiwikipedia.org In the context of an arylpropanoate like Ethyl 2,3-dibromo-3-p-tolylpropanoate, the p-tolyl group replaces a simple phenyl group. This substitution is not trivial and has important chemical consequences.

The methyl group on the aromatic ring influences the electronic properties of the entire molecule through inductive and hyperconjugation effects. As a weakly electron-donating group, the p-tolyl substituent can affect the reactivity of the adjacent benzylic carbon and the aromatic ring itself. nih.gov This electronic influence can modulate reaction rates and the stability of intermediates compared to unsubstituted phenyl analogues. nih.gov Furthermore, the p-tolyl group is a common structural motif in many biologically active molecules, including pharmaceuticals and agrochemicals, making compounds that contain it valuable as synthetic precursors. ontosight.ai

Research Scope and Contemporary Importance of this compound

This compound is a vicinal dibromide whose synthetic importance stems from the high reactivity of its two carbon-bromine bonds. This compound serves as a versatile precursor for a variety of chemical transformations. Its structural analogue, Ethyl 2,3-dibromo-3-phenylpropanoate, is recognized as a useful intermediate. alfa-chemistry.comnih.govchemicalbook.comchemicalbook.com

The contemporary relevance of this compound lies in its potential as a molecular scaffold. The two bromine atoms can be targeted in several ways:

Elimination Reactions: Treatment with a base can induce a double dehydrohalogenation, providing a route to alkynes. libretexts.orgmasterorganicchemistry.comstackexchange.com This is a powerful method for introducing a carbon-carbon triple bond into a molecular structure.

Substitution Reactions: The bromine atoms, particularly the one at the benzylic position, can be replaced by various nucleophiles, allowing for the introduction of new functional groups. The study of such nucleophilic substitution reactions on vicinal dihalides has been a subject of significant research. proquest.com

Formation of other Functional Groups: The vicinal dibromide functionality is a precursor to other synthetically useful groups. For example, it can be converted into epoxides or used in the formation of various heterocyclic systems.

The combination of the reactive dibromo functionality, the ester group, and the electronically-modulating p-tolyl group makes this compound a valuable building block for constructing more complex and potentially bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14Br2O2 B176717 Ethyl 2,3-dibromo-3-p-tolylpropanoate CAS No. 101458-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,3-dibromo-3-(4-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Br2O2/c1-3-16-12(15)11(14)10(13)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXTWYIOULVJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2,3 Dibromo 3 P Tolylpropanoate

Direct Bromination of Corresponding Unsaturated Esters

The most conventional and straightforward route to Ethyl 2,3-dibromo-3-p-tolylpropanoate involves the direct electrophilic addition of bromine across the double bond of its unsaturated precursor, Ethyl p-tolylacrylate (also known as ethyl p-methylcinnamate). This reaction is a classic example of alkene halogenation.

Bromination of Ethyl p-Tolylacrylate

The synthesis of this compound is typically achieved through the direct bromination of Ethyl p-tolylacrylate. While specific literature detailing this exact transformation is scarce, a well-established and analogous procedure is the bromination of ethyl cinnamate (B1238496). rsc.org In this method, the unsaturated ester is dissolved in a suitable inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, and treated with elemental bromine. rsc.orgalfredstate.edu The reaction proceeds via an electrophilic addition mechanism, where the electron-rich double bond of the acrylate (B77674) attacks the bromine molecule.

The p-tolyl group, being an electron-donating group due to hyperconjugation, is expected to increase the electron density of the double bond compared to an unsubstituted phenyl ring. This heightened nucleophilicity should facilitate the electrophilic attack by bromine. The reaction is typically carried out at reduced temperatures to control its exothermicity and minimize potential side reactions. rsc.org Upon completion, the product, this compound, often precipitates from the reaction mixture and can be isolated by filtration. rsc.orgalfredstate.edu

Influence of Brominating Agents and Reaction Conditions

The choice of brominating agent and reaction conditions can significantly impact the yield and purity of the desired product.

Brominating Agents:

Elemental Bromine (Br₂): This is the most common and traditional reagent for this transformation. It is typically dissolved in an inert solvent like dichloromethane or acetic acid. alfredstate.eduyoutube.com

Pyridine-bromine complex: This reagent can be used as a milder source of bromine.

N-Bromosuccinimide (NBS): In the presence of a suitable initiator, NBS can also serve as a source of bromine radicals, although the ionic pathway is generally preferred for simple alkene bromination.

Reaction Conditions:

The reaction conditions for the bromination of cinnamate esters are critical for achieving high yields and selectivity. A representative procedure for a similar substrate, trans-cinnamic acid, provides insight into typical experimental parameters. alfredstate.edu

Table 1: Representative Reaction Conditions for the Bromination of Cinnamic Acid

ParameterCondition
Substrate trans-Cinnamic acid
Brominating Agent Bromine in dichloromethane
Solvent Dichloromethane
Temperature 45-50°C (reflux)
Reaction Time 30 minutes
Work-up Cooling, filtration, and washing

Data adapted from a procedure for the bromination of trans-cinnamic acid, a close structural analog of Ethyl p-tolylacrylate. alfredstate.edu

The solvent choice is also crucial. While carbon tetrachloride has been historically used, its toxicity has led to its replacement with safer alternatives like dichloromethane or acetic acid. rsc.orgyoutube.com The reaction temperature is generally kept low initially and may be raised to ensure the reaction goes to completion. rsc.orgalfredstate.edu

Stereochemical Control in Bromination Reactions

The addition of bromine to alkenes is a classic example of a stereospecific reaction, typically proceeding via an anti-addition mechanism. alfredstate.eduyoutube.com This is well-explained by the formation of a cyclic bromonium ion intermediate.

In the case of Ethyl p-tolylacrylate, the initial electrophilic attack of bromine on the double bond forms a bridged bromonium ion. The subsequent nucleophilic attack by the bromide ion (Br⁻) occurs from the face opposite to the bromonium bridge, leading to the exclusive formation of the anti-adduct. youtube.com For trans-Ethyl p-tolylacrylate, this results in the formation of a racemic mixture of the (2R, 3S) and (2S, 3R) enantiomers.

The presence of the p-tolyl group, which can stabilize a positive charge at the benzylic position through resonance, may slightly influence the stability of the bromonium ion and any potential open carbocation character of the intermediate. youtube.com However, the overwhelming experimental evidence for the bromination of similar cinnamic systems points towards a predominant anti-addition pathway. alfredstate.eduyoutube.com

Alternative and Advanced Synthetic Approaches

While direct bromination is the most common method, research into more advanced and efficient synthetic strategies is ongoing, focusing on improving chemo- and regioselectivity, as well as developing catalytic systems.

Chemo- and Regioselective Synthesis Strategies

For more complex molecules containing multiple reactive sites, achieving chemoselective bromination of the double bond without affecting other functional groups can be a challenge. While Ethyl p-tolylacrylate itself has limited competing reactive sites for electrophilic bromine, the principles of chemoselective synthesis are crucial in broader contexts. The high reactivity of the electron-rich double bond towards bromine generally ensures high chemoselectivity in this specific case. researchgate.net

Regioselectivity is not a factor in the dibromination of a symmetrical double bond like the one in Ethyl p-tolylacrylate, as bromine atoms are added to both carbons of the former double bond.

Development of Catalytic Methods for Dibromoester Formation

To address the hazards and stoichiometric waste associated with using elemental bromine, the development of catalytic bromination methods is a significant area of research. These methods often involve the use of a catalyst to generate a reactive bromine species in situ from a more benign bromine source.

While specific catalytic methods for the synthesis of this compound are not extensively reported, general catalytic systems for the bromination of alkenes have been developed. These include:

Lewis Acid Catalysis: Lewis acids can activate the brominating agent, enhancing its electrophilicity.

Phase-Transfer Catalysis: This can be employed to facilitate the reaction between an aqueous solution of a bromide salt and an organic solution of the alkene, often in the presence of an oxidizing agent.

These catalytic approaches aim to improve the safety, efficiency, and environmental footprint of the bromination reaction.

Optimization of Synthesis Protocols for Research Applications

The optimization of the synthesis of this compound is centered on maximizing the yield and purity of the desired product while minimizing side reactions. The primary synthetic route involves the reaction of ethyl p-methylcinnamate with elemental bromine. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and the method of bromine addition.

Reaction Mechanism and Stereochemistry: The reaction proceeds via an electrophilic addition mechanism. The electron-rich double bond of the ethyl p-methylcinnamate attacks the bromine molecule, which becomes polarized as it approaches the alkene. This leads to the formation of a cyclic bromonium ion intermediate. The subsequent attack by a bromide ion occurs from the side opposite to the bromonium ion bridge, resulting in a stereospecific anti-addition of the two bromine atoms. libretexts.orgchemguide.co.uk This stereoselectivity is a critical consideration in research applications where specific diastereomers are required.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and the product distribution. Non-polar, aprotic solvents such as carbon tetrachloride or dichloromethane are commonly employed. orgsyn.orgrsc.org These solvents are effective at dissolving both the starting material and the bromine, facilitating a homogeneous reaction mixture. The use of carbon tetrachloride has been historically prevalent, though safety and environmental concerns have led to an increased use of dichloromethane. orgsyn.org Protic solvents are generally avoided as they can participate in the reaction, leading to the formation of bromohydrin byproducts.

Temperature Control: The bromination of alkenes is typically an exothermic reaction. Therefore, maintaining a low temperature, often by using an ice bath, is crucial during the addition of bromine. orgsyn.org This helps to control the reaction rate, prevent the formation of over-brominated or other side products, and ensure the stereospecificity of the addition.

Reactant Addition: The slow, dropwise addition of a solution of bromine to the solution of ethyl p-methylcinnamate is a standard practice to maintain control over the reaction. orgsyn.org This prevents a localized excess of bromine, which could lead to side reactions. The progress of the reaction can often be visually monitored by the disappearance of the characteristic reddish-brown color of bromine as it is consumed. rsc.org

A summary of typical reaction parameters for the analogous bromination of ethyl cinnamate, which can be adapted for ethyl p-methylcinnamate, is presented in the table below.

ParameterConditionRationale
Starting Material Ethyl p-methylcinnamatePrecursor with the required carbon skeleton.
Reagent Elemental Bromine (Br₂)Provides the electrophilic bromine for the addition reaction.
Solvent Carbon Tetrachloride or DichloromethaneInert solvent that dissolves reactants and does not interfere with the reaction. orgsyn.org
Temperature 0-5 °C (Ice Bath)Controls the exothermic reaction and minimizes side products. orgsyn.org
Addition Method Slow, dropwise addition of bromine solutionMaintains control over the reaction rate and prevents localized excess of reagent. orgsyn.org
Stirring Continuous stirringEnsures a homogeneous reaction mixture and efficient contact between reactants. orgsyn.org

Isolation and Purification Techniques for Structural Analysis

Following the completion of the synthesis, the isolation and purification of this compound are critical steps to obtain a sample of high purity, which is essential for accurate structural analysis by techniques such as NMR spectroscopy and X-ray crystallography.

Initial Work-up: The initial work-up procedure typically involves the removal of the solvent and any unreacted bromine. This can be achieved by evaporation, often facilitated by a stream of air or by using a rotary evaporator. orgsyn.org If excess bromine remains, it can be quenched by the addition of a small amount of a scavenger like cyclohexene, which reacts to form a soluble dibromide that can be easily separated. rsc.org

Crystallization: The crude product, which is often a solid at room temperature, can be purified by recrystallization. A suitable solvent system is one in which the desired compound is sparingly soluble at low temperatures but readily soluble at higher temperatures. For the closely related ethyl α,β-dibromo-β-phenylpropionate, recrystallization from petroleum ether has been shown to be effective in yielding pure crystals. orgsyn.org This process is highly effective at removing impurities that have different solubility profiles.

Chromatography: For more challenging purifications or to obtain exceptionally pure samples for analytical purposes, column chromatography is a powerful technique. sapub.org A slurry of silica (B1680970) gel is typically used as the stationary phase, and a non-polar eluent or a mixture of non-polar and slightly more polar solvents is used as the mobile phase. For cinnamate derivatives, mixtures of ethyl acetate (B1210297) and petroleum ether or hexane (B92381) are commonly used. google.comrsc.org The separation is based on the differential adsorption of the compound and impurities onto the silica gel. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

A summary of the purification techniques is provided in the table below.

TechniqueDescriptionKey Considerations
Evaporation Removal of the reaction solvent and excess bromine under reduced pressure or with a stream of air. orgsyn.orgCare must be taken to avoid loss of the product if it is volatile.
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals. orgsyn.orgThe choice of solvent is crucial for effective purification. Petroleum ether is a common choice for similar compounds. orgsyn.org
Column Chromatography Separation of the product from impurities based on differential adsorption on a stationary phase (e.g., silica gel). sapub.orgThe eluent system (e.g., ethyl acetate/hexane) must be optimized for good separation. rsc.org
Drying Removal of residual solvent from the purified product, often by air drying or under vacuum.Ensures accurate yield determination and prevents interference in subsequent analyses.

The purity of the final product is typically assessed by measuring its melting point, which should be sharp for a pure compound, and by spectroscopic methods such as ¹H NMR and ¹³C NMR, which provide detailed structural information. sapub.org

Advanced Spectroscopic and Structural Elucidation of Ethyl 2,3 Dibromo 3 P Tolylpropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

NMR spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of organic molecules. For ethyl 2,3-dibromo-3-p-tolylpropanoate, various NMR methods would be employed to assign the stereochemistry (the relative spatial arrangement of atoms) and regiochemistry (the position of the bromine atoms).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for each type of proton in the molecule. The ethyl ester group would exhibit a characteristic quartet and triplet pattern. The protons on the tolyl group's aromatic ring would appear as two doublets, a result of their para-substitution. A singlet for the methyl group on the tolyl ring would also be present. The most diagnostic signals would be from the two protons on the propanoate backbone (at the C2 and C3 positions), which would appear as doublets. The coupling constant between these two protons would be crucial in determining the relative stereochemistry of the two bromine atoms (i.e., whether they are on the same or opposite sides of the molecule).

Hypothetical ¹H NMR Data Table

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Value not availableQuartet2H-OCH₂CH₃
Value not availableTriplet3H-OCH₂CH₃
Value not availableDoublet1HCHBr
Value not availableDoublet1HCHBr
Value not availableDoublet2HAromatic CH
Value not availableDoublet2HAromatic CH
Value not availableSinglet3HAr-CH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal. Key signals would include those for the carbonyl carbon of the ester, the two carbons bonded to bromine, the carbons of the ethyl group, and the carbons of the p-tolyl group. The chemical shifts of the carbon atoms, particularly those bearing the bromine atoms, would further aid in confirming the structure.

Hypothetical ¹³C NMR Data Table

Chemical Shift (δ) ppmAssignment
Value not availableC=O
Value not availableCHBr
Value not availableCHBr
Value not availableAromatic C-Br
Value not availableAromatic C-H
Value not availableAromatic C-H
Value not availableAromatic C-CH₃
Value not availableAr-CH₃
Value not available-OCH₂CH₃
Value not available-OCH₂CH₃

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To definitively establish the connectivity of atoms, two-dimensional NMR techniques would be indispensable. A COSY (Correlation Spectroscopy) experiment would show correlations between coupled protons, confirming the relationship between the two methine protons on the propanoate chain. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra would reveal correlations between protons and the carbon atoms they are directly attached to (HMQC) or separated by two or three bonds (HMBC). This would unambiguously connect the proton and carbon skeletons of the molecule.

Bromine-81 Nuclear Magnetic Resonance (⁸¹Br NMR) for Halogen Environment

While less common, ⁸¹Br NMR could provide direct information about the chemical environment of the two bromine atoms. The chemical shifts of the bromine nuclei are highly sensitive to their electronic surroundings. This technique could potentially distinguish between the two bromine atoms if their environments are sufficiently different, although significant line broadening is a common challenge with quadrupolar nuclei like bromine.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the most prominent absorption band would be due to the stretching of the carbonyl group (C=O) of the ester, typically appearing around 1735-1750 cm⁻¹. Other characteristic absorptions would include C-H stretching from the alkyl and aromatic groups, C-O stretching of the ester, and C-Br stretching vibrations at lower frequencies.

Hypothetical IR Data Table

Wavenumber (cm⁻¹)IntensityAssignment
Value not availableStrongC=O stretch (ester)
Value not availableMediumC-H stretch (aromatic)
Value not availableMediumC-H stretch (aliphatic)
Value not availableMediumC-O stretch (ester)
Value not availableWeak-MediumC-Br stretch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The molecular ion peak in the mass spectrum would confirm the molecular weight of this compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks corresponding to the different combinations of the bromine isotopes (⁷⁹Br and ⁸¹Br). Analysis of the fragmentation pattern would reveal the loss of specific fragments, such as the ethoxy group, bromine atoms, and parts of the tolyl group, further corroborating the proposed structure.

Hypothetical Mass Spectrometry Data

m/z (mass-to-charge ratio)Relative Intensity (%)Assignment
Value not available[M]⁺ (Molecular ion)
Value not available[M - OCH₂CH₃]⁺
Value not available[M - Br]⁺
Value not available[M - 2Br]⁺
Value not available[CH₃C₆H₄CHBr]⁺

X-ray Crystallography for Definitive Solid-State Structure and Absolute Stereochemistry

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique would provide definitive proof of the molecular structure of this compound, revealing key structural parameters.

The expected data from such an analysis would be presented in a detailed crystallographic information file (CIF), which includes the following key parameters:

Crystallographic Parameter Description
Crystal SystemThe basic crystal system (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c)The lengths of the sides of the unit cell.
Unit Cell Angles (α, β, γ)The angles between the axes of the unit cell.
ZThe number of molecules per unit cell.
Calculated DensityThe theoretical density of the crystal.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

At present, specific crystallographic data for this compound has not been reported in the surveyed literature.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

For a chiral molecule such as this compound, which possesses two stereocenters, determining the enantiomeric purity is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for separating and quantifying the different enantiomers of a compound.

The separation is achieved by using a chiral stationary phase (CSP) within the HPLC column. The enantiomers of the analyte interact differently with the chiral environment of the CSP, leading to different retention times. This allows for the individual detection and quantification of each enantiomer present in a sample.

A typical chiral HPLC analysis of this compound would involve the development of a specific method, optimizing parameters such as the choice of the chiral column, the composition of the mobile phase (a mixture of solvents like hexane (B92381) and isopropanol), the flow rate, and the detection wavelength (typically UV). The results of the analysis would be a chromatogram showing distinct peaks for each enantiomer, and the area under each peak would be proportional to the concentration of that enantiomer. From this, the enantiomeric excess (ee%) can be calculated, providing a quantitative measure of the enantiomeric purity.

A hypothetical data table for a chiral HPLC analysis might look as follows:

Parameter Value
Chiral Stationary Phasee.g., Amylose or Cellulose-based CSP
Mobile Phasee.g., n-Hexane/Isopropanol (90:10 v/v)
Flow Ratee.g., 1.0 mL/min
Detection Wavelengthe.g., 254 nm
Retention Time (Enantiomer 1)tR1 (min)
Retention Time (Enantiomer 2)tR2 (min)
Enantiomeric Excess (ee%)Calculated from peak areas

Reactivity and Mechanistic Investigations of Ethyl 2,3 Dibromo 3 P Tolylpropanoate

Elimination Reactions to α,β-Unsaturated Esters

Elimination reactions of Ethyl 2,3-dibromo-3-p-tolylpropanoate are a primary route to synthesizing α,β-unsaturated esters, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. These reactions typically involve the removal of the two bromine atoms and a proton from the α-carbon, leading to the formation of a carbon-carbon double bond. The specific products formed are highly dependent on the reaction conditions, including the choice of reagents, solvents, and bases.

Reductive Elimination (Debromination) to Cinnamates

The reductive elimination of both bromine atoms from this compound leads to the formation of ethyl p-methylcinnamate. This transformation, often referred to as debromination, can be achieved using a variety of reducing agents. While specific studies on the tolyl derivative are limited, the reactivity can be inferred from studies on analogous aryl-substituted dibromoesters. Reagents such as sodium iodide in a suitable solvent are commonly employed for this purpose. The reaction proceeds via an E2-like mechanism where the iodide ion acts as a reductant, facilitating the concerted or stepwise removal of the two bromine atoms.

The stereochemistry of the starting dibromide (erythro or threo) plays a crucial role in determining the stereochemistry of the resulting cinnamate (B1238496) (E or Z). For a stereospecific anti-elimination, the erythro isomer would be expected to yield the (Z)-cinnamate, while the threo isomer would give the (E)-cinnamate.

Dehydrobromination Pathways and Product Selectivity

Dehydrobromination of this compound involves the removal of a molecule of hydrogen bromide (HBr) to yield a bromo-substituted unsaturated ester. This reaction can proceed via two main pathways, depending on which proton is abstracted by the base. Abstraction of the proton at the α-position (C2) leads to the formation of ethyl 2-bromo-3-p-tolylacrylate. Alternatively, if a proton were available on the benzylic carbon (C3), its removal would lead to a different isomer; however, in this specific compound, there is no proton on C3.

The competition between these pathways is influenced by the acidity of the α-proton and the steric environment around the molecule. The electron-withdrawing nature of the adjacent ester group increases the acidity of the α-proton, making its abstraction by a base a favorable process. The use of non-nucleophilic, sterically hindered bases can favor this dehydrobromination pathway over other competing reactions.

The initial dehydrobromination can be followed by a second elimination of HBr under forcing conditions to yield an alkyne, specifically ethyl p-tolylpropiolate. This subsequent elimination typically requires a strong base.

Influence of Reagents (e.g., DMSO), Solvents, and Bases on Elimination Regioselectivity

The choice of reagents, solvents, and bases is critical in directing the outcome of elimination reactions of this compound. For instance, the use of a strong, non-nucleophilic base like potassium tert-butoxide in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) would be expected to favor dehydrobromination. DMSO can enhance the basicity of the reagent and promote E2 elimination pathways.

In contrast, the use of a weaker base or a nucleophilic reagent in a protic solvent might lead to a mixture of elimination and substitution products. For example, studies on the analogous ethyl 2,3-dibromo-3-phenylpropanoate have shown that the solvent can significantly influence the stereoselectivity of the elimination product. In one study, using potassium carbonate in acetone (B3395972) resulted in a high yield of the cis-alkene, while the reaction in water produced predominantly the trans-alkene. oxinst.com This highlights the intricate role of the solvent in stabilizing the transition state of the elimination reaction.

Table 1: Expected Influence of Reaction Conditions on Elimination Products of this compound

Reagent/ConditionExpected Major ProductPredominant Mechanism
Sodium IodideEthyl p-methylcinnamateReductive Elimination
Potassium tert-butoxide/DMSOEthyl 2-bromo-3-p-tolylacrylateDehydrobromination (E2)
Strong Base (excess)Ethyl p-tolylpropiolateDouble Dehydrobromination
Potassium Carbonate/Acetone(Z)-Ethyl 2-bromo-3-p-tolylacrylateDehydrobromination
Potassium Carbonate/Water(E)-Ethyl 2-bromo-3-p-tolylacrylateDehydrobromination

Note: The product distribution is inferred from studies on analogous compounds and general principles of elimination reactions.

Nucleophilic Substitution Reactions

The bromine atoms in this compound are susceptible to attack by nucleophiles, leading to substitution products. The reactivity of the two bromine atoms differs due to their electronic and steric environments. The benzylic bromine at the C3 position is generally more reactive towards nucleophilic substitution than the bromine at the α-position (C2).

Intermolecular Displacement of Bromine Atoms

The reaction of this compound with external nucleophiles can result in the displacement of one or both bromine atoms. The benzylic bromine is more readily displaced due to the stabilization of the resulting carbocation intermediate by the adjacent p-tolyl group. This reaction would likely proceed through an S_N1-like mechanism, especially in polar protic solvents.

For instance, reaction with a nucleophile such as an alcohol or a thiol could lead to the formation of the corresponding ether or thioether at the C3 position. The α-bromo group, being adjacent to the electron-withdrawing ester group, is less prone to S_N1 reactions but can undergo S_N2 displacement, although this is often sterically hindered.

It has been suggested for the phenyl analogue, ethyl 2,3-dibromo-3-phenylpropanoate, that under certain basic conditions, nucleophilic substitution may compete with or even be favored over elimination. brainly.com For example, using sodium carbonate as a base with the ester might lead to an S_N2 reaction. brainly.com

Intramolecular Cyclization Reactions Involving Bromine (if applicable)

While there are no specific reports on the intramolecular cyclization of this compound itself, the potential for such reactions exists if a suitable internal nucleophile is present or can be generated in situ. For a cyclization to occur, a functional group on the ester portion of the molecule or on the tolyl ring would need to be able to displace one of the bromine atoms. Given the structure of the title compound, intramolecular cyclization is not a commonly observed reaction pathway without prior modification of the molecule to introduce a tethered nucleophile.

Stereochemical Outcomes of Substitution Processes

No specific studies on the stereochemical outcomes of substitution processes for this compound were found in the reviewed literature.

Organometallic Transformations

Detailed research findings on the organometallic transformations of this compound are not currently available.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) utilizing Carbon-Bromine Bonds

Specific data regarding the participation of this compound in Suzuki-Miyaura, Heck, or other cross-coupling reactions is not present in the available literature.

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)

Information regarding the reactions of this compound with Grignard or organolithium reagents is not available in the surveyed scientific literature.

Reduction Chemistry of Dibrominated Systems

Specific studies detailing the reduction chemistry of this compound could not be located in the available research.

Role of Ethyl 2,3 Dibromo 3 P Tolylpropanoate As a Synthetic Intermediate

Precursor to α,β-Unsaturated Esters (e.g., Ethyl p-Tolylacrylate)

One of the most fundamental applications of Ethyl 2,3-dibromo-3-p-tolylpropanoate is its role as a precursor to α,β-unsaturated esters, most notably Ethyl p-tolylacrylate. This transformation is typically achieved through a dehydrobromination reaction, where the two bromine atoms and a proton are eliminated to form a carbon-carbon double bond. This elimination reaction is a cornerstone of organic synthesis for the formation of alkenes.

The process is analogous to the well-established dehydrobromination of similar vicinal dibromo compounds. For instance, the reaction of threo-2,3-dibromo-3-phenylpropanoic acid with a strong base proceeds via an E2 elimination mechanism to yield an alkene. nih.gov Similarly, this compound is expected to undergo a double dehydrobromination in the presence of a suitable base to furnish the corresponding α,β-unsaturated ester. The choice of base and reaction conditions can influence the stereoselectivity of the resulting double bond, potentially leading to either the (E) or (Z)-isomer of Ethyl p-tolylacrylate.

Table 1: Synthesis of Ethyl p-Tolylacrylate from this compound (Proposed)

ReactantReagent/CatalystProductReaction Type
This compoundStrong Base (e.g., NaNH₂, t-BuOK)Ethyl p-tolylacrylateDehydrobromination

The resulting Ethyl p-tolylacrylate is itself a valuable monomer and intermediate in the synthesis of polymers, pharmaceuticals, and other fine chemicals.

Generation and Application of Reactive Intermediates (e.g., Ynolates)

This compound can serve as a precursor for the generation of highly reactive intermediates known as ynolates. Ynolates are the acetylenic analogues of enolates and are powerful nucleophiles in their own right. nih.gov The generation of ynolates from vicinal dibromoesters typically involves a double deprotonation or a reductive process.

While direct experimental evidence for the generation of the p-tolyl-substituted ynolate from this compound is not extensively documented, the general methodology is well-established for similar substrates. For example, treatment of α,β-dibromo esters with strong, non-nucleophilic bases can lead to the formation of an ynolate intermediate. These ynolates can then be trapped with various electrophiles to generate a range of functionalized molecules. The versatility of ynolates stems from their ability to act as ketene (B1206846) anion equivalents, enabling the construction of complex carbonyl-containing structures. nih.gov

Building Block for Substituted Carbonyl Compounds

The reactivity of the carbon-bromine bonds in this compound makes it an excellent building block for a variety of substituted carbonyl compounds. The bromine atoms can be displaced by a range of nucleophiles through substitution reactions, allowing for the introduction of diverse functional groups.

The general reactivity of α-haloketones and esters with nucleophiles is a well-explored area of organic chemistry. Nucleophiles can attack the carbon atoms bearing the bromine atoms, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The specific outcome of the reaction (substitution vs. elimination) can often be controlled by the choice of nucleophile, base, and reaction conditions. This allows for the synthesis of a wide array of derivatives, including amino esters, hydroxy esters, and other functionalized propanoates, which are valuable intermediates in medicinal chemistry and materials science.

Contribution to the Synthesis of Diverse Molecular Scaffolds

The chemical functionalities present in this compound make it a valuable precursor for the synthesis of a variety of molecular scaffolds, particularly heterocyclic compounds. The vicinal dibromo arrangement, in conjunction with the ester group, provides a reactive handle for cyclization reactions.

For instance, vicinal dihalo compounds are known to react with binucleophiles to form heterocyclic rings. One prominent example is the synthesis of pyrazoles from the reaction of dibromo compounds with hydrazine (B178648) derivatives. nih.govnih.gov Similarly, isoxazoles can be synthesized from the reaction of related precursors with hydroxylamine. While specific examples starting from this compound are not prevalent in the literature, the underlying chemical principles suggest its utility in constructing such five-membered heterocyclic rings. These scaffolds are of significant interest due to their prevalence in pharmaceuticals and agrochemicals.

Table 2: Potential Heterocyclic Scaffolds from this compound Derivatives

Precursor derived from this compoundReagentResulting Heterocycle
α,β-Unsaturated ester (Ethyl p-tolylacrylate)HydrazinePyrazoline derivative
1,3-Dicarbonyl derivativeHydrazinePyrazole derivative
1,3-Dicarbonyl derivativeHydroxylamineIsoxazole derivative

The ability to generate α,β-unsaturated esters and ynolates from this compound further expands its utility in the synthesis of complex molecular architectures through various cycloaddition and multicomponent reactions.

Stereochemical Control and Aspects in Synthesis and Reactions

Diastereoselectivity in Formation and Subsequent Transformations

The synthesis of Ethyl 2,3-dibromo-3-p-tolylpropanoate typically involves the bromination of ethyl p-methylcinnamate. The addition of bromine (Br₂) to the carbon-carbon double bond is a classic electrophilic addition reaction that proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion (Br⁻) occurs from the face opposite to the bromonium ion, resulting in a net anti-addition. This mechanism dictates the relative stereochemistry of the two newly formed stereocenters at C2 and C3.

The p-tolyl group and the ethyl ester group, being the larger substituents on the original double bond, will preferentially orient themselves in a trans-like arrangement in the most stable conformation of the product. The anti-addition of bromine leads to the formation of a specific pair of enantiomers, the (2R,3S) and (2S,3R) diastereomers, often referred to as the anti-diastereomer. Conversely, a syn-addition would yield the (2R,3R) and (2S,3S) enantiomers, known as the syn-diastereomer. Under standard reaction conditions, the anti-diastereomer is the major product due to the mechanistic constraints of the bromonium ion pathway.

The diastereoselectivity of the formation directly influences the stereochemical outcome of subsequent reactions. For instance, in an elimination reaction to reform a double bond, the stereochemistry of the starting dibromide will determine the E/Z geometry of the resulting alkene product.

Table 1: Diastereomers of this compound

DiastereomerStereochemical ConfigurationRelationshipFormation Mechanism
anti(2R,3S) / (2S,3R)EnantiomersPredominantly via anti-addition
syn(2R,3R) / (2S,3S)EnantiomersLess favored, requires syn-addition

Enantioselective Approaches to Related Chiral Compounds

While the standard bromination of ethyl p-methylcinnamate yields a racemic mixture of the anti-diastereomers, obtaining single enantiomers is a significant goal for many applications. Enantioselective synthesis of related chiral compounds often relies on asymmetric catalysis. rsc.org The development of efficient asymmetric methods for producing pharmaceutically important chiral N-heterocycles, for example, highlights the challenges and strategies in controlling both diastereoselectivity and enantioselectivity, which are analogous to the synthesis of chiral dibromopropanoates. nih.govresearchgate.net

Strategies applicable to producing enantiomerically enriched 2,3-dibromopropanoates could include:

Catalytic Asymmetric Dihalogenation: Employing a chiral catalyst that can coordinate with the substrate and the halogenating agent to favor attack on one face of the double bond over the other. Chiral sulfide (B99878) and selenide (B1212193) catalysts have shown effectiveness in asymmetric halocyclizations and related halogenations. rsc.org

Kinetic Resolution: Reacting the racemic dibromide with a chiral reagent or catalyst that selectively reacts with one enantiomer faster than the other, allowing for the separation of the unreacted, enantiomerically enriched starting material.

Enantioselective Desymmetrization: Starting with a prochiral substrate and using a chiral catalyst to selectively add the two bromine atoms in a way that produces a single enantiomer.

These approaches are at the forefront of modern synthetic chemistry, aiming to provide access to optically pure compounds without the need for classical resolution techniques.

Conformational Analysis and its Impact on Reactivity

The reactivity of this compound is heavily influenced by the rotational conformation around the C2-C3 single bond. The molecule can exist in several staggered conformations (rotamers), primarily gauche and anti, which are in equilibrium.

Anti-conformation: The two bulky bromine atoms are positioned 180° apart. In another anti-conformation, the p-tolyl group and the ethyl carboxylate group could be anti-periplanar. These conformations generally minimize steric repulsion between the largest substituents.

Gauche-conformation: The bromine atoms are positioned at a dihedral angle of approximately 60° to each other.

The relative stability of these conformers is determined by a balance of steric hindrance and electronic interactions, such as dipole-dipole repulsion between the C-Br bonds. For similar molecules like 2,3-dihalobutanes, the anti-conformation where the two halogen atoms are 180° apart is often the most stable. youtube.com

Chiral Auxiliaries and Catalysts in Dibromopropanoate Chemistry

To achieve high levels of stereocontrol in the synthesis of specific stereoisomers of dibromopropanoates, chiral auxiliaries and catalysts are indispensable tools. alfa-chemistry.com

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org For this compound, a chiral alcohol could be used to form a chiral ester. This chiral auxiliary would then create a diastereomeric intermediate that can influence the facial selectivity of the subsequent bromination reaction. Evans' oxazolidinones and camphorsultam are examples of highly effective chiral auxiliaries used in a wide range of asymmetric transformations, including alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.netresearchgate.net The auxiliary provides a strong bias for the approach of the reagent from a specific face of the molecule and can be removed and recovered after the desired stereoselective bond formation. researchgate.net

Chiral Catalysts: Chiral catalysts offer a more atom-economical approach to enantioselective synthesis. These catalysts create a chiral environment around the substrate, guiding the reaction to favor the formation of one enantiomer over the other. For the dibromination reaction, a chiral Lewis acid catalyst could coordinate to the α,β-unsaturated ester, rendering one face of the double bond more susceptible to electrophilic attack.

The field of asymmetric catalysis is extensive, with notable successes in various reactions:

Rhodium and Copper Catalysts: Chiral dirhodium(II) carboxamidates and copper complexes with chiral ligands have proven to be exceptionally effective for asymmetric cyclopropanation reactions, demonstrating high levels of diastereocontrol and enantioselectivity. nih.govresearchgate.net These catalytic systems could potentially be adapted for asymmetric dihalogenation.

Palladium Catalysis: High-valent palladium catalysis, in conjunction with chiral directing groups, has been used for atroposelective brominations to create chiral biaryls with excellent stereoselectivity. nih.gov

Organocatalysts: Chiral organocatalysts, such as N,N'-dioxides, have been successfully applied in asymmetric cascade reactions, yielding products with excellent enantioselectivities. nih.gov

The choice of catalyst is critical and depends on the specific substrate and desired transformation. The development of new chiral catalysts continues to push the boundaries of stereoselective synthesis. mdpi.com

Table 2: Examples of Chiral Catalysis Systems and Potential Applications

Catalyst TypeExamplePotential Application in Dibromopropanoate ChemistryReference
Chiral Dirhodium(II) CarboxamidatesDoyle CatalystsAsymmetric dihalogenation of α,β-unsaturated esters researchgate.net
Chiral Copper ComplexesCu-Bis(oxazoline)Asymmetric dihalogenation of α,β-unsaturated esters nih.gov
Chiral Palladium ComplexesPd(II) with Chiral LigandsAtroposelective synthesis if extended aromatic systems are involved nih.gov
Chiral OrganocatalystsChiral N,N'-DioxidesEnantioselective halogenation reactions nih.gov

Computational and Theoretical Studies on Ethyl 2,3 Dibromo 3 P Tolylpropanoate

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful lens through which to inspect the intricacies of molecular systems. For Ethyl 2,3-dibromo-3-p-tolylpropanoate, these computational methods provide a foundational understanding of its preferred spatial arrangement, electronic properties, and the energetic pathways of its potential reactions.

Geometry Optimization and Conformational Landscapes

The initial and most crucial step in the computational analysis of this compound involves determining its most stable three-dimensional structure, or optimized geometry. This is achieved by calculating the potential energy of various spatial arrangements of the atoms (conformers) and identifying the structure with the lowest energy, which corresponds to the most stable conformation.

The conformational landscape of this molecule is primarily dictated by the rotational freedom around several key single bonds: the C-C bond of the propanoate backbone, the C-O bond of the ester group, and the C-C bond connecting the tolyl group to the chiral center. The presence of two bulky bromine atoms and a p-tolyl group introduces significant steric hindrance, which greatly influences the energetically favorable conformations.

Theoretical calculations would typically reveal a set of low-energy conformers. The relative energies of these conformers can be used to estimate their population distribution at a given temperature according to the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (Br-C-C-Br)Relative Energy (kcal/mol)
Anti-periplanar~180°0.00
Gauche 1~60°1.5
Gauche 2~-60°1.5
Eclipsed~0°> 5.0 (High Energy)

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would be derived from specific DFT calculations.

Electronic Structure Analysis and Molecular Orbitals

Understanding the electronic structure is paramount to predicting a molecule's reactivity. For this compound, DFT calculations can elucidate the distribution of electron density and the nature of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO signifies the region most susceptible to accepting electrons, highlighting its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter, providing insight into the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The presence of the electron-donating p-tolyl group is expected to raise the energy of the HOMO compared to its unsubstituted phenyl counterpart. The electronegative bromine atoms and the carbonyl group, on the other hand, will lower the energy of the LUMO, making the molecule a potential electrophile.

Table 2: Hypothetical Calculated Electronic Properties

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 D

Note: These values are hypothetical and would be determined through specific DFT calculations.

Transition State Elucidation for Reaction Mechanisms

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states. A transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. By calculating the structure and energy of the transition state, chemists can determine the activation energy of a reaction, which is a key factor in predicting its rate.

For this compound, a potential reaction of interest could be its dehalogenation or substitution reactions. Theoretical calculations could model the approach of a nucleophile and map the energetic pathway, revealing the structure of the transition state and the feasibility of the reaction.

Molecular Dynamics Simulations of Reactivity

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and the initial stages of chemical reactions.

For this compound, MD simulations could be employed to study its behavior in different solvent environments. The simulations would track the molecule's rotational and vibrational motions, as well as its interactions with surrounding solvent molecules. This can provide insights into how the solvent influences the conformational equilibrium and the accessibility of reactive sites. Furthermore, MD simulations can be used to explore the initial encounters between the molecule and a potential reactant, providing a more complete picture of the reaction dynamics.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation. For this compound, DFT calculations can be used to predict various spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental NMR spectra to confirm the molecular structure and aid in the assignment of peaks.

Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated to predict the positions of absorption bands in the IR spectrum. This is particularly useful for identifying characteristic functional groups, such as the carbonyl (C=O) stretch of the ester.

UV-Vis Spectroscopy: Electronic transitions can be calculated to predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, providing information about the electronic structure.

The close agreement between predicted and experimental spectra would provide strong confidence in the accuracy of the computational model and the determined molecular structure.

Structure Reactivity Relationships: Analogues and Derivatives

Comparative Studies of Alkyl and Aryl Substituents on Propanoate Backbone

The substitution at the 3-position of the propanoate backbone plays a critical role in determining the reaction mechanism and rate. Comparing aryl substituents, such as the p-tolyl group, with alkyl substituents provides insight into the electronic and steric effects on the reactivity of the benzylic carbon.

Aryl groups, in general, stabilize potential carbocationic intermediates at the benzylic position (C-3) through resonance. This effect is more pronounced with electron-donating substituents on the aromatic ring. The p-tolyl group, with its electron-donating methyl group, is expected to enhance the rate of reactions proceeding through a carbocation-like transition state (E1-like mechanism) compared to an unsubstituted phenyl group.

In contrast, alkyl substituents at the 3-position lack the ability to stabilize a positive charge through resonance. Consequently, compounds with alkyl substituents at this position are less likely to undergo elimination reactions via an E1 pathway. The steric bulk of the substituent also plays a role; a larger alkyl group may hinder the approach of a base, potentially slowing down an E2 (bimolecular elimination) reaction.

Table 1: Predicted Relative Rates of Elimination for 3-Substituted Ethyl 2,3-dibromopropanoates

3-Substituent Electronic Effect Steric Hindrance Predicted Relative Rate (E1-like) Predicted Relative Rate (E2)
p-Tolyl Electron-donating Moderate High Moderate
Phenyl Neutral Moderate Moderate Moderate
Isopropyl Inductive donating High Low Low

This table illustrates expected trends based on established chemical principles.

Impact of Different Ester Groups (e.g., Methyl, Propyl)

The ester group, while not directly at the reaction center, can exert a subtle electronic and steric influence on the reactivity of the molecule. The primary electronic effect of the ester group is inductive, withdrawing electron density from the propanoate backbone. The size of the alkyl portion of the ester (e.g., methyl, ethyl, propyl) can influence the reaction rate through steric effects.

Table 2: Predicted Impact of Ester Group on Dehydrobromination Rates

Ester Group Relative Size Predicted Steric Hindrance at C-2 Expected Relative Rate of Dehydrobromination
Methyl Small Low High
Ethyl Moderate Moderate Moderate

This table illustrates expected trends based on established chemical principles.

Investigation of Varied Halogen Substitution Patterns (e.g., Dichloro, Diiodo)

The nature of the halogen atoms at the 2 and 3-positions has a profound impact on the rate and mechanism of elimination reactions. The carbon-halogen bond strength and the leaving group ability of the halide are key factors. The bond strength decreases down the group (C-Cl > C-Br > C-I), while the leaving group ability increases (I⁻ > Br⁻ > Cl⁻).

For reactions where the cleavage of the carbon-halogen bond is in the rate-determining step (as in both E1 and E2 mechanisms), the diiodo analogue is expected to be the most reactive, followed by the dibromo, and then the dichloro derivative. This trend is a direct consequence of the weaker carbon-iodine bond.

Table 3: Predicted Relative Reactivity of Ethyl 2,3-dihalo-3-p-tolylpropanoates

Halogen C-X Bond Strength Leaving Group Ability Predicted Relative Rate of Elimination
Chlorine High Good Low
Bromine Moderate Better Moderate

This table illustrates expected trends based on established chemical principles.

Role of para-Tolyl Group in Directing Reactivity and Stereoselectivity

The para-tolyl group at the 3-position plays a significant role in directing both the reactivity and stereoselectivity of elimination reactions. The methyl group at the para position is electron-donating through hyperconjugation and inductive effects. This has several consequences:

Increased Reactivity: The electron-donating nature of the p-tolyl group stabilizes the developing positive charge on the benzylic carbon in an E1-like transition state. This leads to an increased rate of elimination compared to analogues with electron-withdrawing or unsubstituted phenyl groups.

Influence on Reaction Pathway: The stabilization of a carbocationic intermediate can favor an E1 or E1-like mechanism over a concerted E2 mechanism, especially with weaker bases and polar protic solvents. In the context of reductive elimination, the electron-donating p-tolyl group can facilitate the cleavage of the benzylic C-Br bond.

Stereoselectivity: In E2 reactions, a specific stereochemical arrangement of the departing groups (anti-periplanar) is typically required. The bulky p-tolyl group can influence the conformational preferences of the molecule, which in turn can dictate the stereochemistry of the resulting alkene product (E or Z). The thermodynamic stability of the final product, where the bulky groups are positioned to minimize steric strain, also plays a crucial role in determining the major stereoisomer. For instance, in the formation of a substituted cinnamate (B1238496), the trans (E) isomer is often favored due to lower steric hindrance.

Table 4: Summary of the Effects of the para-Tolyl Group

Feature Effect of para-Tolyl Group
Reactivity Enhances rate of elimination via stabilization of positive charge.
Mechanism Can favor E1 or E1-like pathways.

| Stereoselectivity | Influences conformational preferences and favors the formation of the thermodynamically more stable stereoisomer. |

Future Research Directions and Unaddressed Questions

Exploration of Novel Reaction Pathways and Mechanisms

The presence of two bromine atoms on adjacent carbons, influenced by the electron-donating p-tolyl group, suggests a rich and varied reactivity profile for Ethyl 2,3-dibromo-3-p-tolylpropanoate. Future research could investigate:

Dehydrobromination reactions: The elimination of one or two molecules of hydrogen bromide to form various unsaturated products. The regioselectivity and stereoselectivity of these eliminations would be of fundamental interest.

Nucleophilic substitution reactions: The displacement of one or both bromine atoms by a range of nucleophiles could lead to the synthesis of novel functionalized molecules. The relative reactivity of the α- and β-bromo positions would be a key area of investigation.

Reductive debromination: The removal of the bromine atoms to generate the saturated or unsaturated parent ester.

Development of Highly Enantioselective Synthetic Routes

The two stereocenters in this compound mean that it can exist as enantiomers and diastereomers. The development of enantioselective methods for its synthesis would be a valuable contribution to stereocontrolled chemical synthesis. Potential strategies to explore include:

Chiral catalyst-controlled bromination: The use of chiral catalysts to direct the addition of bromine to ethyl p-methylcinnamate, favoring the formation of one enantiomer over the other. Research into the enantioselective bromination of various olefins is an active area of organic chemistry. rsc.orgrsc.orgnih.gov

Kinetic resolution: The selective reaction of one enantiomer of a racemic mixture of this compound, leaving the other enantiomer unreacted.

Potential for Cascade and Domino Reactions

The multiple reactive sites within this compound make it an ideal candidate for use in cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. This can lead to the rapid construction of molecular complexity from a relatively simple starting material. Future work could focus on designing reaction sequences where, for example, an initial nucleophilic substitution is followed by an intramolecular cyclization. The development of cascade reactions is a powerful tool in modern organic synthesis. rsc.org

Design and Synthesis of Complex Molecular Architectures Utilizing Dibromoester Scaffolds

Vicinal dibromoesters are versatile building blocks in organic synthesis. This compound could serve as a scaffold for the synthesis of a variety of complex molecular architectures, including:

Heterocyclic compounds: Through reactions with dinucleophiles, the dibromoester could be used to construct various nitrogen-, oxygen-, or sulfur-containing rings.

Natural product analogs: The structural motif present in this compound may be suitable for the elaboration into skeletons resembling those of biologically active natural products.

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